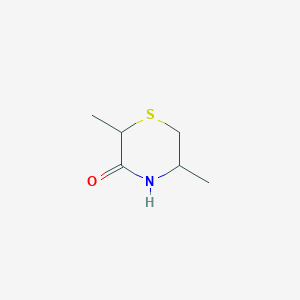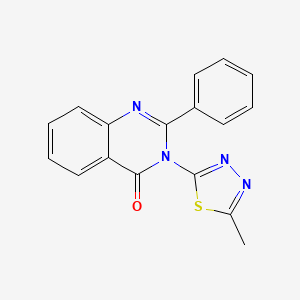
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- is a heterocyclic compound that combines the structural features of quinazolinone and thiadiazole. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety imparts significant pharmacological properties, while the thiadiazole ring enhances the compound’s stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-phenyl-5-methyl-1,3,4-thiadiazole-2-thiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Alkylated or acylated derivatives at the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Exhibits significant biological activities, including antifungal and antiviral effects.
2-Phenyl-4(3H)-quinazolinone: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its combined structural features of quinazolinone and thiadiazole, which confer enhanced stability and bioactivity. Its unique ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
68142-70-1 |
|---|---|
Molekularformel |
C17H12N4OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H12N4OS/c1-11-19-20-17(23-11)21-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16(21)22/h2-10H,1H3 |
InChI-Schlüssel |
PGLZQSKRVACWSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


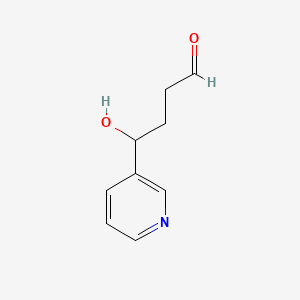
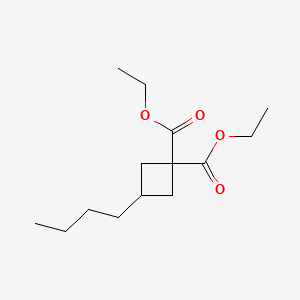
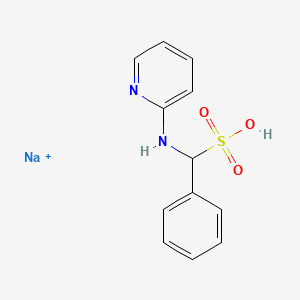
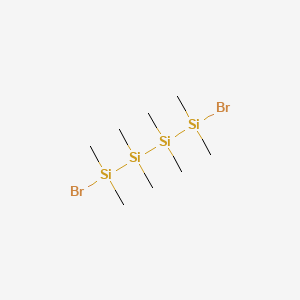
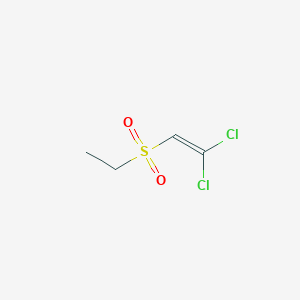
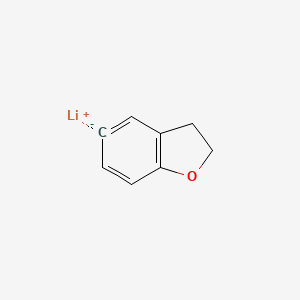

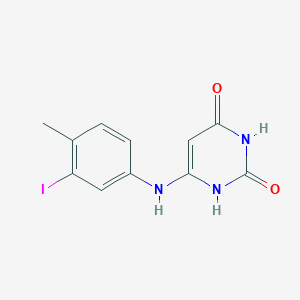

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
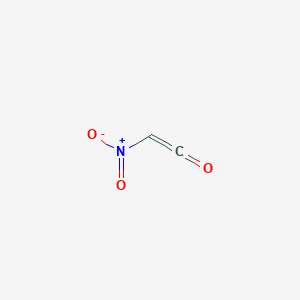
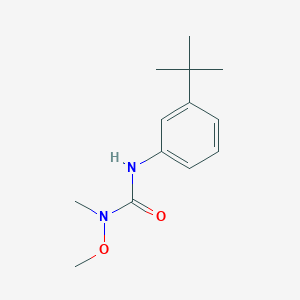
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
